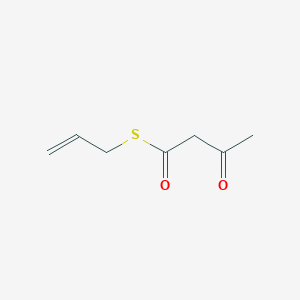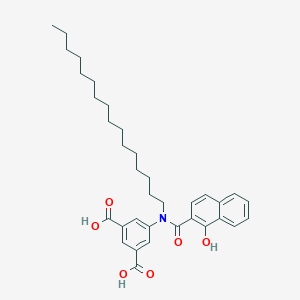
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid, also known as HHI-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the Hedgehog signaling pathway, which is involved in a variety of cellular processes, including embryonic development, tissue repair, and cancer progression.
Wissenschaftliche Forschungsanwendungen
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been widely used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes. It has been shown to inhibit the activity of the Hedgehog pathway in a dose-dependent manner, leading to downstream effects on gene expression, cell proliferation, and differentiation. 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been used to investigate the role of the Hedgehog pathway in embryonic development, tissue repair, and cancer progression, and has shown promising results in preclinical studies.
Wirkmechanismus
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid works by binding to and inhibiting the activity of a protein called Smoothened, which is a key component of the Hedgehog signaling pathway. Smoothened is normally activated by the binding of Hedgehog ligands, which leads to downstream signaling and gene expression. 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid prevents this activation by binding to a specific site on Smoothened, thereby blocking its function and downstream signaling.
Biochemische Und Physiologische Effekte
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, it inhibits the activity of the Hedgehog pathway, leading to downstream effects on gene expression, cell proliferation, and differentiation. 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been shown to have anti-tumor effects in various cancer cell lines, and has also been shown to promote neural differentiation in embryonic stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid in lab experiments is its specificity for the Hedgehog pathway, which allows for more precise manipulation of this pathway without affecting other signaling pathways. Another advantage is its small size and low molecular weight, which allows it to easily penetrate cell membranes and reach its target. However, one limitation of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid is its relatively low potency, which may require higher concentrations or longer treatment times to achieve significant effects.
Zukünftige Richtungen
There are many potential future directions for research on 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid and the Hedgehog pathway. One area of interest is the role of the Hedgehog pathway in tissue repair and regeneration, and whether 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid or other Hedgehog pathway inhibitors could be used to promote tissue healing. Another area of interest is the potential use of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid in combination with other drugs or therapies for cancer treatment, to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid, and to identify any potential side effects or safety concerns.
Synthesemethoden
The synthesis of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid involves a multi-step process that begins with the reaction of hexadecylamine with 2-naphthoyl chloride to form the intermediate 2-naphthylhexadecylcarbamate. This intermediate is then reacted with isophthalic acid to produce 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid. The purity of the final product can be improved through recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
16868-55-6 |
|---|---|
Produktname |
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid |
Molekularformel |
C35H45NO6 |
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
5-[hexadecyl-(1-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-36(29-24-27(34(39)40)23-28(25-29)35(41)42)33(38)31-21-20-26-18-15-16-19-30(26)32(31)37/h15-16,18-21,23-25,37H,2-14,17,22H2,1H3,(H,39,40)(H,41,42) |
InChI-Schlüssel |
BDMSVJPUZFZQNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Andere CAS-Nummern |
16868-55-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



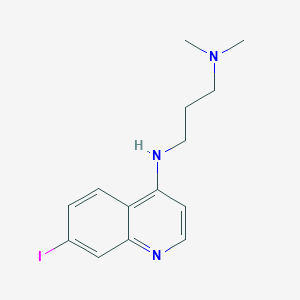


![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
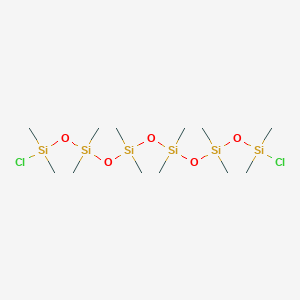
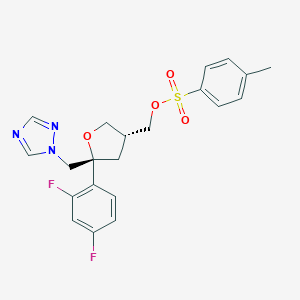
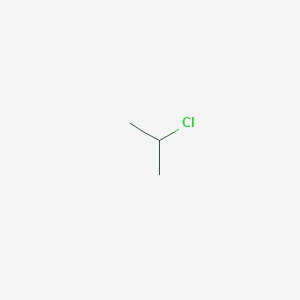
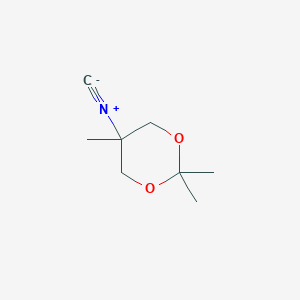
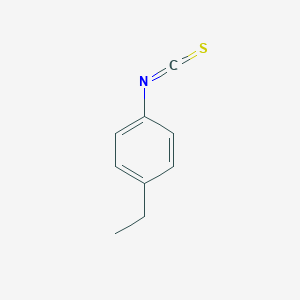


![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
